molecular formula C12H9NO3S B13002495 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid

2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13002495
M. Wt: 247.27 g/mol
InChI Key: GYYUPEWHDRSTHL-UHFFFAOYSA-N
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Description

2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a phenylthio group, a carboxylic acid group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the phenylthio group can be introduced via nucleophilic substitution, followed by oxidation to introduce the keto group. The carboxylic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is one example, where the phenylthio group is introduced via a thiol precursor. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfone or sulfoxide under appropriate conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylthio group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and biological activity. This compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

2-oxo-5-phenylsulfanyl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9NO3S/c14-11-10(12(15)16)6-9(7-13-11)17-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)

InChI Key

GYYUPEWHDRSTHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

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